

physical properties of 1,9-Dichlorononane (boiling point, density)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1,9-Dichlorononane

Cat. No.: B1294622

[Get Quote](#)

An In-Depth Technical Guide to the Physical Properties of 1,9-Dichlorononane

This guide provides a comprehensive overview of the core physical properties of **1,9-Dichlorononane**, specifically its boiling point and density. Tailored for researchers, scientists, and professionals in drug development and chemical synthesis, this document synthesizes established data with practical, field-proven methodologies for experimental verification.

Introduction to 1,9-Dichlorononane

1,9-Dichlorononane (CAS No: 821-99-8) is a halogenated alkane characterized by a nine-carbon aliphatic chain with chlorine atoms at the terminal positions.^{[1][2]} Its bifunctional nature makes it a valuable intermediate and building block in various fields of organic synthesis.^[3] Applications include the preparation of specialty polymers, macrocyclic compounds, surfactants, and as a pharmaceutical intermediate.^{[3][4]} An accurate understanding of its physical properties is paramount for its effective use in designing reaction conditions, purification processes, and for ensuring material purity.

Chemical Identity:

- Molecular Formula: C₉H₁₈Cl₂^{[1][3][5]}
- Molecular Weight: 197.15 g/mol ^{[3][5]}
- Appearance: Colorless Liquid^{[1][5]}

- Structure: Cl-(CH₂)₉-Cl

Core Physical Properties of 1,9-Dichlorononane

The physical properties of a compound are dictated by its molecular structure and the resulting intermolecular forces. For **1,9-Dichlorononane**, a relatively long-chain molecule with polar C-Cl bonds, the dominant forces are London dispersion forces, due to the large surface area of the nonane chain, and dipole-dipole interactions from the terminal chlorine atoms. These forces collectively influence properties such as boiling point and density.

Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure. For a high-molecular-weight compound like **1,9-Dichlorononane**, significant thermal energy is required to overcome the strong intermolecular forces and transition into the gaseous phase, resulting in a high boiling point. It is a critical parameter for purification techniques like distillation.^[6]

Density

Density, the ratio of mass to volume, is an intrinsic property that provides insight into the packing efficiency of molecules in their liquid state.^[7] The presence of two heavy chlorine atoms on a relatively compact nonane chain results in a density significantly greater than that of water.

Data Summary

The established physical properties of **1,9-Dichlorononane** are summarized below.

Property	Value	Conditions
Boiling Point	258-262 °C	At standard atmospheric pressure (lit.) ^{[1][4][5]}
Density	1.091 g/mL	At 25 °C (lit.) ^{[1][4][5][8]}

Experimental Verification Protocols

Verifying the physical properties of a supplied chemical batch is a cornerstone of good laboratory practice, ensuring both purity and identity before use in sensitive applications. The following protocols describe robust methods for determining the boiling point and density of a liquid sample such as **1,9-Dichlorononane**.

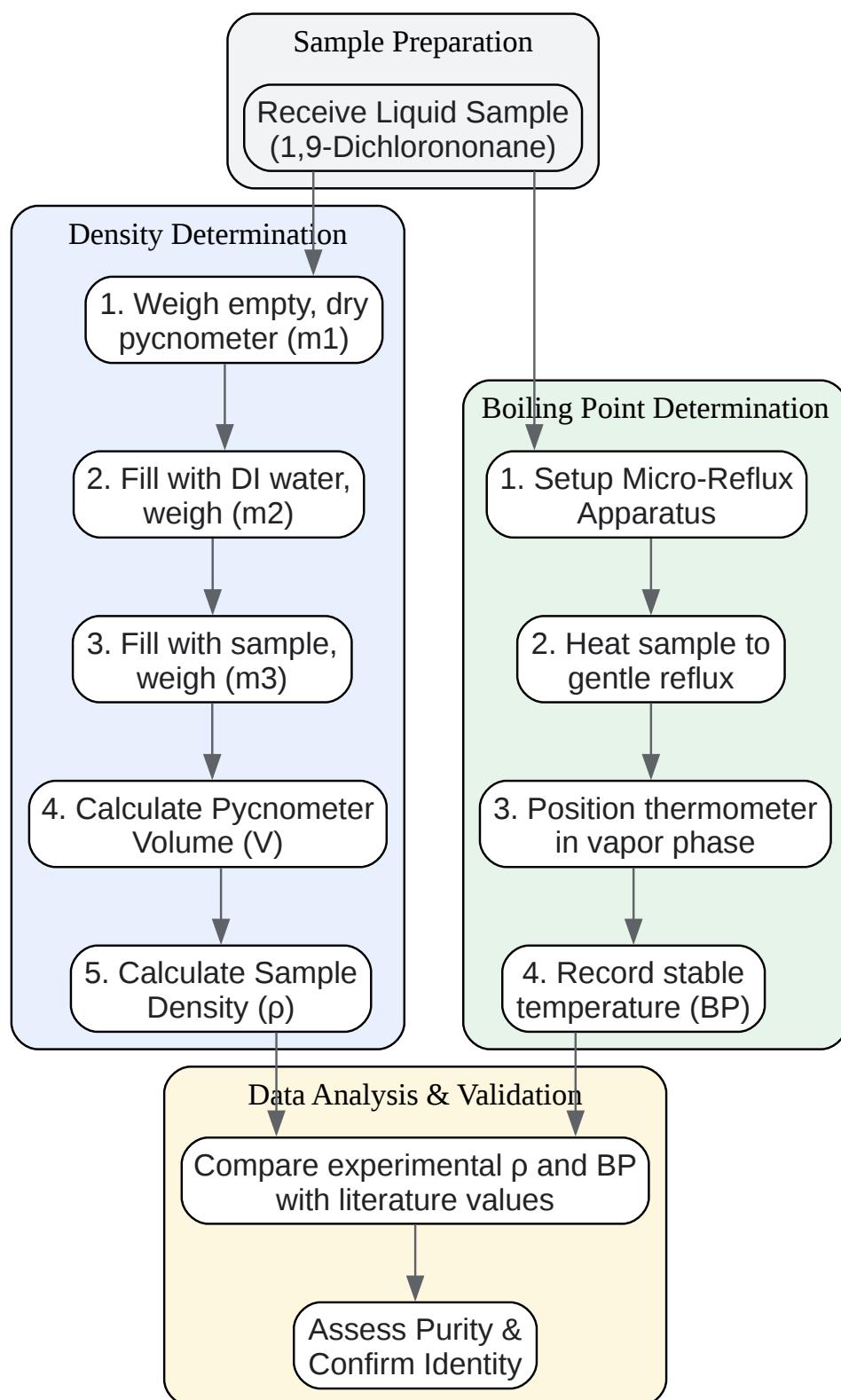
Protocol 1: Micro-Boiling Point Determination (Micro-Reflux Method)

This method is ideal for accurately determining the boiling point with a small sample volume (approx. 0.5 mL), minimizing waste. The principle relies on observing the temperature of the vapor that is in equilibrium with the boiling liquid.[\[9\]](#)

Methodology:

- Apparatus Setup: Place a small test tube containing ~0.5 mL of **1,9-Dichlorononane** and a small magnetic stir bar into a heating block on a stirrer hotplate.
- Thermometer Placement: Clamp a calibrated thermometer so that its bulb is positioned approximately 1 cm above the surface of the liquid. This ensures the temperature of the refluxing vapor, not the liquid itself, is measured.
- Heating and Observation: Turn on the stirrer to ensure smooth boiling and begin heating the block. Observe the sample for the onset of boiling and the formation of a "reflux ring"—a visible ring of condensing vapor on the inner wall of the test tube.[\[9\]](#)
- Equilibrium Measurement: Adjust the heating rate to maintain a gentle reflux. The thermometer bulb must be level with this reflux ring to obtain an accurate reading.
- Data Recording: Once the temperature reading on the thermometer stabilizes for at least one minute, record this value as the observed boiling point.[\[9\]](#)
- Pressure Correction: Record the ambient atmospheric pressure. If it deviates significantly from standard pressure (760 mmHg), the observed boiling point may need to be corrected.

Protocol 2: Density Determination Using a Pycnometer (Density Bottle)


This method provides high accuracy by precisely measuring the mass of a very accurately known volume of liquid.

Methodology:

- Initial Mass: Carefully clean and dry a pycnometer. Weigh the empty pycnometer with its stopper on a calibrated analytical balance and record this mass (m_1).[\[10\]](#)
- Calibration with Water: Fill the pycnometer completely with deionized water of a known temperature. Insert the stopper, allowing excess water to exit through the capillary. Dry the exterior of the pycnometer and weigh it again (m_2). Record the temperature of the water.
- Sample Measurement: Empty and thoroughly dry the pycnometer. Fill it with the **1,9-Dichlorononane** sample, insert the stopper, wipe the exterior dry, and weigh the filled pycnometer (m_3).[\[10\]](#)
- Calculations:
 - Mass of Water: $m_{\text{water}} = m_2 - m_1$
 - Volume of Pycnometer: Using the known density of water (ρ_{water}) at the measured temperature, calculate the precise volume of the pycnometer: $V = m_{\text{water}} / \rho_{\text{water}}$
 - Mass of Sample: $m_{\text{sample}} = m_3 - m_1$
 - Density of Sample: Calculate the density of the **1,9-Dichlorononane**: $\rho_{\text{sample}} = m_{\text{sample}} / V$ [\[10\]](#)

Integrated Experimental Workflow

The logical progression for the comprehensive analysis of a liquid sample's physical properties involves sequential, non-destructive measurements. The following diagram illustrates this workflow.

[Click to download full resolution via product page](#)

Caption: Workflow for experimental validation of density and boiling point.

Conclusion

The physical properties of **1,9-Dichlorononane**, namely its boiling point of 258-262 °C and density of 1.091 g/mL at 25 °C, are direct consequences of its molecular weight and structure.

[1][4][5][8] For professionals in research and development, the ability to experimentally verify these constants using robust protocols is not merely an academic exercise; it is a critical step in quality control, process optimization, and ensuring the integrity of scientific outcomes. The methodologies and data presented in this guide serve as a reliable resource for the safe and effective application of this versatile chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,9-Dichlorononane (821-99-8) for sale [vulcanchem.com]
- 2. 1,9-Dichlorononane | C9H18Cl2 | CID 13191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,9-Dichlorononane [myskinrecipes.com]
- 4. 1,9-DICHLORONONANE | 821-99-8 [chemicalbook.com]
- 5. Cas 821-99-8,1,9-DICHLORONONANE | lookchem [lookchem.com]
- 6. vernier.com [vernier.com]
- 7. akbis.gantep.edu.tr [akbis.gantep.edu.tr]
- 8. Page loading... [wap.guidechem.com]
- 9. uomus.edu.iq [uomus.edu.iq]
- 10. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- To cite this document: BenchChem. [physical properties of 1,9-Dichlorononane (boiling point, density)]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1294622#physical-properties-of-1-9-dichlorononane-boiling-point-density>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com